Ethyl arachidonate

Overview

Description

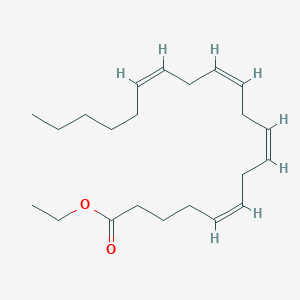

Ethyl arachidonate (C22H36O2, CAS 123940-93-2) is the ethyl ester of arachidonic acid (AA), a polyunsaturated omega-6 fatty acid with four double bonds (all-cis 5,8,11,14-eicosatetraenoic acid). This compound is notable for its role in lipid metabolism, signaling pathways, and biomarker applications. This compound is synthesized via esterification of AA with ethanol, enhancing its lipophilicity compared to free AA . Its molecular weight (332.52 g/mol) and structure make it a subject of interest in pharmacology, toxicology, and metabolomics.

Key applications include:

- Biomarker for Ethanol Intake: this compound is a specific fatty acid ethyl ester (FAEE) marker for premortem ethanol consumption, with concentrations >200 pmol/g in liver or adipose tissue indicating recent alcohol intake .

- Neuromodulation: It modulates voltage-gated potassium channels (e.g., Kv1.1), accelerating activation kinetics and inducing hyperpolarizing shifts in current-voltage relationships .

- Oxidative Studies: Used in lipid peroxidation models to assess antioxidant efficacy, as it generates malonaldehyde (MA) under oxidative stress .

Preparation Methods

Direct Acid-Catalyzed Esterification

The most straightforward method for synthesizing ethyl arachidonate involves the direct esterification of arachidonic acid with ethanol in the presence of an acid catalyst. This exothermic reaction follows the general mechanism of Fischer esterification, where the carboxy group of arachidonic acid reacts with the hydroxyl group of ethanol.

Reaction Procedure

-

Reagents : Arachidonic acid (≥95% purity), absolute ethanol, sulfuric acid (H₂SO₄, catalyst).

-

Conditions :

-

Molar ratio of arachidonic acid to ethanol: 1:5–1:10 (excess ethanol drives equilibrium toward ester formation).

-

Catalyst concentration: 1–3% v/v H₂SO₄.

-

Temperature: 60–80°C under reflux to prevent ethanol evaporation.

-

Duration: 4–8 hours.

-

-

Workup :

-

Neutralization of residual acid with aqueous sodium bicarbonate.

-

Extraction with nonpolar solvents (e.g., hexane or ethyl acetate).

-

Purification via vacuum distillation or column chromatography.

-

Yield Optimization

-

Excess Alcohol : Increasing ethanol concentration improves yields to 70–85% .

-

Catalyst Selection : Sulfuric acid outperforms HCl or p-toluenesulfonic acid due to stronger protonation of the carbonyl group .

-

Temperature Control : Prolonged heating above 80°C risks decomposition of arachidonic acid’s polyunsaturated backbone.

Table 1: Key Parameters for Direct Esterification

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar Ratio (Acid:EtOH) | 1:8 | Maximizes conversion |

| Catalyst (H₂SO₄) | 2% v/v | Balances activity and side reactions |

| Reaction Time | 6 hours | Completes equilibrium shift |

Urea Complexation-Purification Followed by Esterification

This two-step method, detailed in Soviet patent SU908356A1 , isolates high-purity arachidonic acid from lipid mixtures before esterification. The approach eliminates saturated fatty acids and enhances final product purity.

Lipid Extraction and Urea Treatment

-

Raw Material : Lipids containing arachidonic acid (e.g., microbial or marine sources).

-

Extraction :

-

Urea Complexation :

-

Concentration : Evaporate the filtrate to 1/3 its original volume under vacuum.

Esterification of Purified Arachidonic Acid

-

Reagents : Purified arachidonic acid (40–60% concentrate), ethanol, H₂SO₄.

-

Conditions :

-

Post-Reaction Processing :

Table 2: Performance of Urea-Esterification Method

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Lipid Extraction | 60 | 40 |

| Urea Complexation | 80 | 60 |

| Final Esterification | 50–60 | ≥95 |

Transesterification of Arachidonate Methyl Esters

While less common, transesterification offers an alternative route when methyl esters are more readily available. This method exchanges the methyl group of arachidonate methyl esters with ethanol.

Reaction Mechanism

-

Base-Catalyzed Pathway :

-

Use sodium ethoxide (NaOEt) to deprotonate ethanol, generating ethoxide ions.

-

Nucleophilic attack on the methyl ester carbonyl group releases methanol.

-

-

Acid-Catalyzed Pathway :

-

Protonation of the carbonyl oxygen enhances electrophilicity.

-

Ethanol acts as a nucleophile, displacing methanol.

-

Procedure

-

Reagents : Arachidonate methyl ester, ethanol, NaOEt or H₂SO₄.

-

Conditions :

-

Molar ratio (methyl ester:EtOH): 1:15.

-

Catalyst: 0.5–1% NaOEt or 2% H₂SO₄.

-

Temperature: 70–80°C for 3–5 hours.

-

-

Workup :

-

Remove methanol via distillation.

-

Extract this compound with diethyl ether.

-

Wash with water to remove catalyst residues.

-

Table 3: Transesterification Efficiency

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| NaOEt | 75 | 78 |

| H₂SO₄ | 80 | 65 |

Industrial-Scale Production Considerations

Solvent Selection

-

Ethanol vs. Methanol : Ethanol’s higher boiling point (78°C vs. 65°C) allows milder vacuum conditions during distillation .

-

Toluene Extraction : Effectively partitions this compound from aqueous phases but requires stringent removal due to toxicity .

Catalyst Recycling

-

Sulfuric acid can be neutralized and precipitated as CaSO₄, reducing waste.

-

Enzymatic catalysts (lipases) offer eco-friendly alternatives but remain cost-prohibitive for large-scale use.

Quality Control

Chemical Reactions Analysis

Oxidation Reactions

Ethyl arachidonate, along with other fatty acid ethyl esters like ethyl linoleate and ethyl linolenate, can undergo oxidation reactions .

-

Fenton's Reagent: Oxidation with Fenton's reagent leads to the formation of products such as acrolein, malonaldehyde, and 4-hydroxynonenal .

Role in Eicosanoid Production

This compound plays a role in tissue eicosanoid production .

-

Supplementation with this compound can reverse the reduction in aortic prostacyclin (PGI2) production and collagen-induced platelet aggregation caused by a butter-enriched diet .

-

The effects are dose-dependent, with full reversal generally seen with 36 or 72 mg of this compound/rat/day .

Hydrolysis

Arachidonic acid is freed from phospholipids by hydrolysis, a process catalyzed by phospholipase A2 (PLA2) .

-

Phospholipase A2 (PLA2): Hydrolyzes esterified AA on the inner surface of the cell membrane to its free form .

-

The released arachidonic acid is then metabolized by cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes into various bioactive mediators .

Metabolism

Arachidonic acid, derived from this compound, is metabolized into several key products via different enzymatic pathways :

-

Cyclooxygenases (COXs): Convert arachidonic acid to prostaglandin G2 and prostaglandin H2, which are then converted into prostaglandins, prostacyclin, thromboxanes, and 12-hydroxyheptadecatrienoic acid .

-

Lipoxygenases (LOXs): Catalyze the oxidation of arachidonic acid to hydroxyeicosatetraenoic acids (HETEs), leukotrienes (LTs), lipoxins (LXs), and hepoxilins .

-

Cytochrome P450 (CYP) Enzymes: Convert arachidonic acid to hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs) .

Reaction with Aroxyl Radicals

This compound can react with aroxyl radicals, which has been studied for its kinetic properties .

Scientific Research Applications

Biochemical Research

Role in Lipid Metabolism and Signaling

Ethyl arachidonate is primarily used in biochemical studies to investigate lipid metabolism and cellular signaling pathways. It serves as a model compound that mimics the behavior of free arachidonic acid without disrupting cellular functions. This allows researchers to explore the effects of fatty acids on cell signaling without the complications associated with free fatty acids .

Case Study: Fatty Acid Ethyl Esters in Brain Studies

A study indicated that this compound constitutes up to 77.4% of total fatty acid ethyl esters (FAEE) in the brain, highlighting its significance in neurobiological research. The study analyzed postmortem brain tissues to quantify FAEE levels, revealing that this compound's synthesis may be linked to ethanol metabolism, thereby suggesting its role in ethanol-related neurotoxicity .

Toxicology

Potential Toxic Effects

Research has shown that this compound can exhibit toxic effects when formed from ethanol metabolism. In animal models, it has been demonstrated that high concentrations of fatty acid ethyl esters, including this compound, can lead to cellular toxicity, particularly in the liver and brain .

Table: Summary of Toxicity Studies

Material Science

Applications in Bio-based Polymers

This compound is being explored for its potential use in developing bio-based polymers and coatings. Its properties can enhance the durability and sustainability of materials, making it a candidate for environmentally friendly applications .

Case Study: Development of Coatings

Research has focused on integrating this compound into polymer formulations to improve their oxidative stability and reduce viscosity. This application is particularly relevant in creating sustainable materials that minimize environmental impact while maintaining performance .

Nutraceuticals

Health Benefits and Dietary Applications

This compound has been studied for its role in dietary supplements and functional foods. A systematic review indicated that increased intake of arachidonic acid (from which this compound is derived) does not adversely affect health outcomes in adults, suggesting its safety for consumption .

Table: Nutritional Studies on this compound

Mechanism of Action

Arachidonic Acid Ethyl Ester exerts its effects primarily through its conversion to arachidonic acid, which is then metabolized by various enzymes. The key pathways involved include:

Cyclooxygenase (COX) Pathway: Converts arachidonic acid to prostaglandins and thromboxanes, which are involved in inflammation and platelet aggregation.

Lipoxygenase (LOX) Pathway: Produces leukotrienes and lipoxins, which play roles in immune responses and inflammation.

Cytochrome P450 Pathway: Generates epoxyeicosatrienoic acids, which have various biological functions.

Comparison with Similar Compounds

Ethyl arachidonate is compared to structurally and functionally related FAEEs, focusing on metabolic stability, biomarker specificity, and biochemical interactions.

Structural and Functional Differences

Biomarker Efficacy

Ethanol Intake Detection

- This compound: Superior specificity in postmortem tissues (100% sensitivity, 88% specificity) compared to total FAEEs. Concentrations >200 pmol/g in liver/adipose indicate recent ethanol intake .

- Ethyl Palmitate/Stearate: Found in both chronic alcoholics and social drinkers, reducing their diagnostic specificity .

Prenatal Alcohol Exposure

- This compound vs. Ethyl Linoleate: Both are biomarkers in meconium, but this compound shows higher specificity for fetal alcohol effects (21.5% incidence in alcohol-exposed vs. 6.5% in controls, p=0.057) .

Metabolic and Kinetic Profiles

Ion Channel Modulation

Oxidative Susceptibility

This compound is highly prone to peroxidation, generating MA. Antioxidants like luteolin inhibit MA formation by 94–97% at 1.0 mM, outperforming ferulic acid (74.6%) and epigallocatechin gallate (82.5%) .

Tissue Distribution and Retention

- Liver/Adipose: this compound is retained longer in these tissues post-ethanol intake, unlike ethyl palmitate or stearate .

- Brain: Not detected in significant quantities, unlike ethyl docosahexaenoate, which accumulates in neural tissues .

Research Findings and Data Tables

Table 1: FAEE Correlations in Meconium (Spearman’s ρ)

| FAEE 1 | FAEE 2 | Correlation Coefficient (ρ) | p-Value |

|---|---|---|---|

| Ethyl Linoleate | This compound | 0.594 | <0.001 |

| Ethyl Linoleate | Ethyl Docosahexaenoate | 0.320 | <0.001 |

| This compound | Ethyl Docosahexaenoate | 0.289 | <0.01 |

Table 2: Marker Ions for FAEE Identification via HPLC–MS

| Compound | Parent Ion (m/z) | Product Ion (m/z) | Neutral Loss |

|---|---|---|---|

| This compound | 331.3 | 285.3 | CH3CH2OH |

| Ethyl Stearate | 313.3 | 285.3 | CH2=CH2 |

Biological Activity

Ethyl arachidonate is an ester derivative of arachidonic acid, a polyunsaturated fatty acid that plays a crucial role in various physiological and pathological processes in the body. This article provides a comprehensive overview of the biological activity of this compound, highlighting its metabolism, effects on cellular functions, and implications in health and disease.

1. Metabolism of this compound

This compound undergoes metabolic conversion similar to that of free arachidonic acid. The primary pathways include:

- Cyclooxygenase (COX) Pathway : this compound can be converted into prostaglandins and thromboxanes, which are important mediators of inflammation and platelet aggregation. The COX enzymes catalyze the conversion of arachidonic acid to these bioactive lipids, influencing cardiovascular health and inflammatory responses .

- Lipoxygenase (LOX) Pathway : This pathway leads to the formation of leukotrienes, which are involved in allergic reactions and inflammatory responses. This compound can be metabolized by LOX enzymes to produce various leukotrienes that modulate immune responses .

- Cytochrome P450 Pathway : this compound is also metabolized by cytochrome P450 enzymes, producing epoxyeicosatrienoic acids (EETs) that exhibit vasodilatory effects and play roles in angiogenesis and cell proliferation .

2. Biological Effects

This compound exhibits several biological activities that are critical for cellular function and signaling:

- Cell Membrane Fluidity : As a component of cell membranes, this compound influences membrane fluidity and permeability, which are essential for cellular signaling and function .

- Platelet Activation : this compound enhances platelet activation through its metabolites, particularly thromboxane A2 (TXA2), which promotes aggregation and vasoconstriction. This process is crucial in hemostasis but can contribute to pathological conditions such as thrombosis if dysregulated .

- Inflammatory Response : The metabolites derived from this compound, particularly prostaglandins and leukotrienes, play significant roles in mediating inflammation. For example, leukotriene B4 (LTB4) is known for its potent chemotactic properties, attracting immune cells to sites of inflammation .

3. Clinical Implications

The biological activity of this compound has been linked to various clinical conditions:

- Cardiovascular Diseases : The modulation of vascular tone by EETs derived from this compound suggests potential therapeutic applications in managing hypertension and heart failure. EETs exhibit cardioprotective effects by promoting vasodilation and reducing inflammation .

- Inflammatory Disorders : Given its role in the production of pro-inflammatory mediators, this compound may be implicated in conditions such as asthma, arthritis, and other inflammatory diseases. Targeting the pathways involved in its metabolism could provide novel therapeutic strategies for these conditions .

4. Case Studies

Several studies have explored the effects of this compound in various contexts:

- Study on Inflammation : A study demonstrated that supplementation with this compound led to increased levels of pro-inflammatory cytokines in a rodent model of arthritis, highlighting its role in exacerbating inflammatory responses .

- Cardiovascular Research : Research involving human endothelial cells showed that treatment with this compound increased the production of EETs, leading to enhanced nitric oxide release and improved vascular function .

5. Summary Table

| Biological Activity | Mechanism/Effect | Clinical Relevance |

|---|---|---|

| Metabolism | Converted by COX, LOX, CYP pathways | Influences inflammation and cardiovascular health |

| Cell Membrane Fluidity | Modulates permeability and signaling | Affects cellular functions |

| Platelet Activation | Increases TXA2 production | Implicated in thrombosis |

| Inflammatory Response | Produces prostaglandins and leukotrienes | Relevant in asthma, arthritis |

| Cardiovascular Effects | EETs promote vasodilation | Potential therapeutic target for CVD |

Q & A

Q. How should ethyl arachidonate (EA) be handled and stored to ensure stability in experimental settings?

Answer:

EA is highly susceptible to oxidative degradation due to its polyunsaturated structure. For optimal stability:

- Storage: Store as a powder at -20°C (stable for 3 years) or in solvent (e.g., DMSO) at -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles .

- Transport: Ship at room temperature but limit exposure to heat or prolonged transit times, as EA degrades within days under non-refrigerated conditions .

- Solubility: Use anhydrous DMSO for in vitro studies (100 mg/mL, 300.73 mM). For in vivo applications, prepare fresh solutions to avoid hydrolysis .

Q. What methodologies are recommended for quantifying this compound in biological matrices?

Answer:

Advanced chromatographic and mass spectrometry techniques are critical:

- GC/MS: Suitable for purity analysis (≥90% GC-grade EA) and basic quantification in lipid extracts .

- LC-MS/MS: Provides high sensitivity for trace EA detection in tissues (e.g., liver, adipose). Use negative ion mode for fatty acyl components to reduce adduct interference .

- Sample Preparation:

Q. How does this compound serve as a biomarker for ethanol exposure in forensic and clinical research?

Answer:

EA is a non-oxidative ethanol metabolite with tissue-specific accumulation:

- Postmortem Markers:

| Tissue | EA Concentration (pmol/g) | Significance |

|---|---|---|

| Liver | >200 | Marker of recent ethanol intake |

| Adipose | >200 | Distinguishes chronic vs. acute use |

| Meconium | >2.0 nmol/g | Indicates prenatal ethanol exposure |

- Validation: Use LC-MS/MS with deuterated internal standards (e.g., d4-EA) to correct for matrix effects .

Q. What experimental designs address discrepancies in this compound measurements across studies?

Answer:

Key factors causing variability include sample collection timing and extraction efficiency :

- Biological Matrices:

- Meconium vs. Liver: EA degrades faster in meconium; prioritize first-pass samples to avoid false positives .

- Adipose Tissue: Homogenize samples in nitrogen atmosphere to prevent oxidation during processing .

- Analytical Controls:

- Include α-tocopherol (1 mM) in extraction buffers to inhibit lipid peroxidation .

- Validate recovery rates using spiked EA standards in matched matrices .

Q. How can researchers investigate this compound’s interaction with ion channels or receptors?

Answer:

Electrophysiological and competitive binding assays are optimal:

- Voltage-Gated Sodium Channels (VGSCs):

- Cannabinoid Receptors:

Q. What role does this compound play in lipid peroxidation studies?

Answer:

EA is a substrate for assessing antioxidant efficacy:

- Experimental Setup:

- Prooxidant Effects:

- EA’s conjugated dienes absorb at 235–237 nm ; monitor kinetics via UV spectroscopy to study prooxidant activity of α-tocopherol .

Q. How can researchers validate the specificity of this compound in metabolic pathway studies?

Answer:

- Metabolomic Profiling:

- Enzyme Inhibition Assays:

Q. What are the challenges in distinguishing this compound from structurally similar FAEEs?

Answer:

Co-elution with other fatty acid ethyl esters (FAEEs) requires:

Properties

CAS No. |

1808-26-0 |

|---|---|

Molecular Formula |

C22H36O2 |

Molecular Weight |

332.5 g/mol |

IUPAC Name |

ethyl icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-21H2,1-2H3 |

InChI Key |

SNXPWYFWAZVIAU-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC |

Appearance |

Assay:>98%A solution in ethanol |

Synonyms |

(5Z,8Z,11Z,14Z)-5,8,11,14-Eicosatetraenoic Acid Ethyl Ester; (all-Z)-5,8,11,14-Eicosatetraenoic Acid Ethyl Ester; Arachidonic Acid Ethyl Ester; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.